molecular formula C13H11F3N4O B1411647 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea CAS No. 2108876-29-3

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea

Cat. No.: B1411647
CAS No.: 2108876-29-3
M. Wt: 296.25 g/mol
InChI Key: IPYZJOQBFXDNGW-UHFFFAOYSA-N
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Description

“N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea” is a compound that falls under the category of pyrimidinamine derivatives . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Scientific Research Applications

Chemical Synthesis and Ligand Properties

  • N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea and its analogs have been explored for their potential in chemical synthesis and as ligands. A study by Hasan et al. (2003) focused on the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, demonstrating the compound's utility in forming complex molecular structures.

Biological Activity and Anticancer Properties

  • The compound and its derivatives have been investigated for their biological activities, particularly in cancer research. For instance, Hafez & El-Gazzar (2020) synthesized a series of pyridine-containing derivatives with potential anticancer properties, highlighting the compound's relevance in medicinal chemistry.

Photophysical Properties and Applications in Material Science

  • The photophysical properties of compounds related to this compound have been studied for applications in materials science. Research by Su et al. (2021) on orange-red iridium(III) complexes, for example, shows the potential of such compounds in developing high-efficiency organic light-emitting devices (OLEDs).

Antimicrobial Studies

  • The antimicrobial potential of N-substituted ureas, including compounds similar to this compound, was explored by Reddy et al. (2021). This study highlights the versatility of these compounds in developing new antimicrobial agents.

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which are related to “N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-pyridin-3-ylurea”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds are expected to continue in the future.

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-pyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O/c1-8-10(4-5-11(18-8)13(14,15)16)20-12(21)19-9-3-2-6-17-7-9/h2-7H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZJOQBFXDNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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